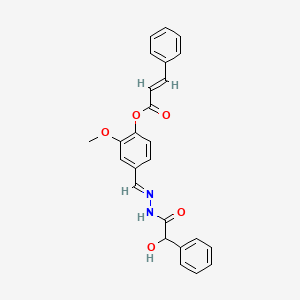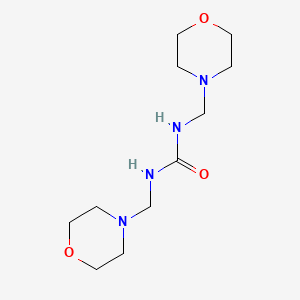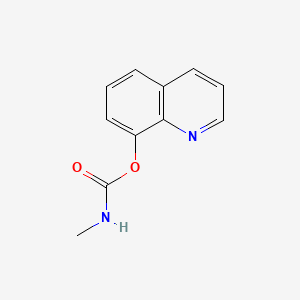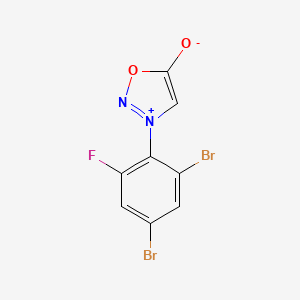
1-Butoxy-1-(cyanomethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-1-(cyanomethoxy)ethane is an organic compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a butoxy group and a cyanomethoxy group attached to an ethane backbone
Preparation Methods
The synthesis of 1-Butoxy-1-(cyanomethoxy)ethane can be achieved through several routes. One common method involves the reaction of butanol with cyanomethyl ether in the presence of a base. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
1-Butoxy-1-(cyanomethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or cyanomethoxy groups, leading to the formation of new derivatives.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures depending on the desired transformation. Major products formed from these reactions include amines, aldehydes, and substituted ethers.
Scientific Research Applications
1-Butoxy-1-(cyanomethoxy)ethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including solvents and additives for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butoxy-1-(cyanomethoxy)ethane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The cyanomethoxy group can undergo hydrolysis, releasing cyanide ions, which can inhibit certain enzymes. Additionally, the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-Butoxy-1-(cyanomethoxy)ethane can be compared with similar compounds such as 1-butoxy-1-ethoxyethane and 1-butoxy-1-(methoxymethoxy)ethane. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
1-Butoxy-1-ethoxyethane: This compound has an ethoxy group instead of a cyanomethoxy group, making it less reactive in nucleophilic substitution reactions.
1-Butoxy-1-(methoxymethoxy)ethane:
Properties
CAS No. |
63884-97-9 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(1-butoxyethoxy)acetonitrile |
InChI |
InChI=1S/C8H15NO2/c1-3-4-6-10-8(2)11-7-5-9/h8H,3-4,6-7H2,1-2H3 |
InChI Key |
OKBJRKOUQCYMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)
![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)

![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)


![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)





